1,1-Diethyl-3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
CAS No.: 2246551-83-5
Cat. No.: VC3215680
Molecular Formula: C17H26BFN2O3
Molecular Weight: 336.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2246551-83-5 |
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Molecular Formula | C17H26BFN2O3 |
Molecular Weight | 336.2 g/mol |
IUPAC Name | 1,1-diethyl-3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
Standard InChI | InChI=1S/C17H26BFN2O3/c1-7-21(8-2)15(22)20-14-10-9-12(11-13(14)19)18-23-16(3,4)17(5,6)24-18/h9-11H,7-8H2,1-6H3,(H,20,22) |
Standard InChI Key | NBIMERSBNJVAMW-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)N(CC)CC)F |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)N(CC)CC)F |
Introduction
Chemical Properties and Structure
Basic Identification and Molecular Characteristics
1,1-Diethyl-3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is an organoboron compound featuring a fluorinated phenyl ring substituted with both a diethylurea group and a pinacol boronic ester. The compound is identified by CAS registry number 2246551-83-5 and possesses a molecular formula of C17H26BFN2O3 with a calculated molecular weight of 336.21 g/mol . The structure integrates several key functional groups: a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), a fluorine atom at the 2-position of the phenyl ring, and a diethylurea moiety.
Structural Features and Reactivity
The compound's structure incorporates three chemically significant components that contribute to its reactivity and applications. The boronic ester group provides a reactive site for coupling reactions, particularly Suzuki-Miyaura cross-coupling, which has become fundamental in organic synthesis. The fluorine atom at the ortho position offers unique electronic effects, potentially influencing reaction selectivity and binding properties. The diethylurea functionality introduces hydrogen bonding capability and potential interaction with biological targets. This combination of features makes the compound particularly useful in medicinal chemistry and materials science applications.
Comparative Properties Table
The following table provides a comparison of 1,1-Diethyl-3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea with structurally related compounds:
Synthesis and Manufacturing
Quality Control and Specifications
Quality assurance for commercially produced 1,1-Diethyl-3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea includes batch-specific Certificate of Analysis (COA) and structural characterization data to ensure traceability and compliance with quality standards . These quality control measures typically involve analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), mass spectrometry, and elemental analysis to confirm identity, purity, and structural integrity. Such rigorous quality control is particularly important for compounds intended for use in pharmaceutical research or as synthetic intermediates in regulated industries.
Applications and Research Significance
Pharmaceutical Applications
1,1-Diethyl-3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea finds significant application as a pharmaceutical intermediate due to its diverse functional groups that allow for further modification and incorporation into more complex structures . The presence of the boronic ester functionality makes it particularly valuable for Suzuki coupling reactions, a mainstay in pharmaceutical synthesis for carbon-carbon bond formation. The fluorine substituent may enhance metabolic stability and binding interactions in drug candidates, while the urea moiety can participate in hydrogen bonding with biological targets. These features make the compound potentially useful in the synthesis of compounds targeting various therapeutic areas, including central nervous system disorders, inflammation, and oncology.
Synthetic Building Block Applications
As a synthetic building block, this compound offers versatility through its boronic ester group, which can undergo various transformations beyond Suzuki coupling, including oxidation to alcohols, conversion to other functional groups, and participation in Chan-Lam coupling. The diethylurea functionality can serve as a directing group in certain reactions or as a protected form of an amine that can be liberated under specific conditions. These synthetic capabilities make the compound valuable in divergent synthesis strategies, where a common intermediate is transformed into multiple final products.
Materials Science Applications
In materials science, boronic acid derivatives including 1,1-Diethyl-3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can contribute to the development of functional materials such as sensors, polymers with specific properties, and electronic materials . The fluorine substituent can influence electronic properties, while the urea group can participate in self-assembly through hydrogen bonding interactions. These characteristics make the compound potentially useful in creating materials with tailored properties for specific applications.
Comparative Analysis with Related Compounds
Structure-Activity Relationships
Comparing 1,1-Diethyl-3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea with structurally related compounds provides insights into structure-activity relationships. The non-fluorinated analog, 1,1-Diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874290-94-5), lacks the fluorine substituent at the 2-position and has a slightly lower molecular weight (318.2 g/mol) . This structural difference likely affects electronic distribution, reactivity, and potentially binding properties in biological systems.
The methoxy-substituted analog, 1,1-Diethyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 2246673-66-3), replaces the fluorine with a methoxy group at the 2-position, resulting in a higher molecular weight (348.2 g/mol) . The methoxy group introduces different electronic effects and steric factors compared to fluorine, potentially altering reactivity patterns and hydrogen bonding capabilities. These structural variations allow medicinal chemists to fine-tune properties when developing structure-activity relationships in drug discovery programs.
Positional Isomers and Related Boronic Derivatives
The positional isomer 1,1-Diethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874298-99-4) has the boronic ester group at the meta position rather than para position relative to the urea substituent . This change in substitution pattern affects the electronic distribution and three-dimensional structure of the molecule, potentially resulting in different reactivity patterns and binding properties. Such positional isomers expand the chemical space available for exploration in structure-activity relationship studies.
Other related compounds featuring different substitution patterns on the phenyl ring or variations in the urea portion, such as 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS: 796967-48-1) and 1-(2-fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874302-04-2) , further demonstrate the structural diversity within this class of compounds. These variations provide chemists with a toolkit of reagents with tunable properties for specific applications.
Current Research Trends and Future Perspectives
Future Research Directions
Future research on 1,1-Diethyl-3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea and related compounds may focus on:
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Development of more efficient synthetic routes, particularly those employing green chemistry principles
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Exploration of its potential in asymmetric synthesis, where the directional nature of the urea group might influence stereoselectivity
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Investigation of structure-activity relationships in biological systems, especially targeting proteins that interact with fluorinated ligands
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Application in materials science, particularly in the development of stimuli-responsive materials
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Utilization in chemical biology as chemical probes for studying biological systems
These potential research directions reflect the versatile nature of the compound and its possible contributions to multiple scientific disciplines.
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